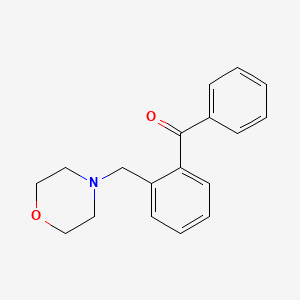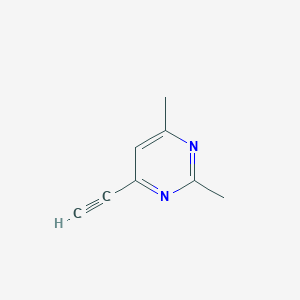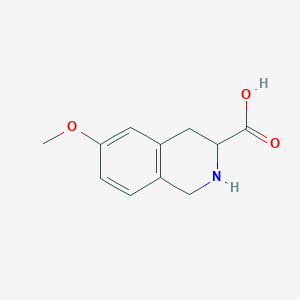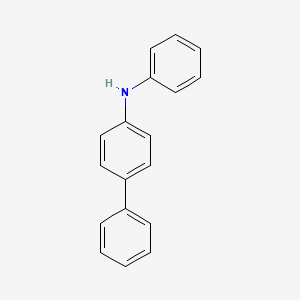
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam is a chiral auxiliary compound widely used in asymmetric synthesis. It is derived from camphor and phthalic anhydride, and it plays a crucial role in the stereoselective synthesis of various organic compounds. The compound is known for its ability to induce chirality in the molecules it interacts with, making it a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam typically involves the reaction of camphorsultam with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It is used in the development of drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam exerts its effects involves the induction of chirality in the molecules it interacts with. The compound acts as a chiral template, guiding the formation of stereoselective products. This is achieved through non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the compound and the substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Carboxybenzoyl)anthranilic acid
- N-(2-Carboxybenzoyl)glutamic acid
- N-(2-Carboxybenzoyl)phenylalanine
Uniqueness
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam is unique due to its high efficiency in inducing chirality and its versatility in various chemical reactions. Compared to similar compounds, it offers better selectivity and higher yields in asymmetric synthesis, making it a preferred choice for researchers and industrial chemists.
Propriétés
Numéro CAS |
179950-32-4 |
|---|---|
Formule moléculaire |
C18H21NO3S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H21NO3S/c1-17(2)11-7-8-18(17)10-23-19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22) |
Clé InChI |
WQQBUPWCENQXFU-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
SMILES isomérique |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
SMILES canonique |
CC1(C2CCC13CSN(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)







![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)




